4-Bromothieno[3,2-d]pyrimidine

Kinase inhibitor synthesis Nucleophilic aromatic substitution PI3K inhibitor

4-Bromothieno[3,2-d]pyrimidine (CAS 16285-70-4) is a heterocyclic building block featuring a bromine atom at the 4-position of the fused thieno[3,2-d]pyrimidine core. With a molecular formula of C₆H₃BrN₂S and a molecular weight of 215.07 g/mol, it serves as a pivotal intermediate in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07
CAS No. 16285-70-4; 21586-25-4
Cat. No. B2470049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothieno[3,2-d]pyrimidine
CAS16285-70-4; 21586-25-4
Molecular FormulaC6H3BrN2S
Molecular Weight215.07
Structural Identifiers
SMILESC1=CSC2=C1N=CN=C2Br
InChIInChI=1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
InChIKeyDNTCHXURFZZYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothieno[3,2-d]pyrimidine (CAS 16285-70-4): A Position-Specific Halogenated Building Block for Targeted Kinase Inhibitor Synthesis


4-Bromothieno[3,2-d]pyrimidine (CAS 16285-70-4) is a heterocyclic building block featuring a bromine atom at the 4-position of the fused thieno[3,2-d]pyrimidine core. With a molecular formula of C₆H₃BrN₂S and a molecular weight of 215.07 g/mol, it serves as a pivotal intermediate in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors [1]. The bromine substituent enables selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that are foundational to the synthesis of clinical candidates such as GDC-0941 (Pictilisib) and related PI3K inhibitors [2].

Why 4-Bromothieno[3,2-d]pyrimidine Cannot Be Replaced by Its 7-Bromo Isomer or Other Halogenated Analogs in Kinase-Targeted Synthesis


The position of the bromine substituent on the thieno[3,2-d]pyrimidine scaffold is a critical determinant of both synthetic trajectory and biological outcome. The 4-position bromine is situated at the electrophilic C-4 center of the pyrimidine ring, which is the primary site for nucleophilic aromatic substitution (SNAr) and cross-coupling in the construction of 4-amino or 4-morpholino derivatives essential for PI3K and BTK inhibitor pharmacophores [1]. In contrast, the 7-bromo isomer (CAS 21586-25-4) bears the halogen on the thiophene ring, where reactivity and steric accessibility differ substantially, making it unsuitable as a direct substitute in established synthetic routes to clinical kinase inhibitors such as GDC-0941 [2]. Furthermore, SAR studies on halogenated thieno[3,2-d]pyrimidines demonstrate that the identity of the C-4 halogen (Cl vs. Br vs. H) dramatically alters antiproliferative potency, underscoring that generic halogen substitution is not permissible for structure-activity optimization [3].

4-Bromothieno[3,2-d]pyrimidine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Positional Isomer Reactivity: 4-Br Enables SNAr at the Pyrimidine Ring; 7-Br Does Not

The 4-bromo substituent is located at the electrophilic C-4 position of the pyrimidine ring, enabling direct nucleophilic aromatic substitution (SNAr) with amines (e.g., morpholine) to yield 4-aminothieno[3,2-d]pyrimidine intermediates. This transformation is a key step in the synthesis of GDC-0941 and related PI3K inhibitors [1]. In contrast, 7-bromothieno[3,2-d]pyrimidine (CAS 21586-25-4) bears the bromine on the thiophene ring at C-7, where SNAr reactivity is significantly attenuated. The 4-bromo compound thus serves as the direct precursor for the 4-morpholino pharmacophore found in clinical candidates, a synthetic path inaccessible from the 7-bromo isomer without additional protection/deprotection strategies .

Kinase inhibitor synthesis Nucleophilic aromatic substitution PI3K inhibitor

Halogen-Dependent Antiproliferative SAR: 4-Cl Is Critical; 4-Br Serves as a Moderately Active Comparator

In a systematic SAR study of halogenated thieno[3,2-d]pyrimidines, Temburnikar et al. (2014) demonstrated that a 4-chloro substituent is critical for antiproliferative activity against L1210, CEM, and HeLa cancer cell lines, with compounds 1 and 2 (both bearing 4-Cl) showing potent activity. Replacement of 4-Cl with hydrogen (compound 5) resulted in complete loss of cytotoxic activity. While the 4-bromo compound was not directly tested in this study, the authors concluded that 'bromine imparts modest cytotoxic properties in the absence of the 4-Cl group,' establishing 4-Br as a moderately active scaffold distinct from both the highly active 4-Cl analogs and the inactive 4-H analog [1]. This positions 4-bromothieno[3,2-d]pyrimidine as a useful synthetic intermediate for generating diverse 4-substituted derivatives for SAR exploration, where the bromine serves as a replaceable handle rather than a terminal pharmacophoric element.

Antiproliferative activity Structure-activity relationship Cancer cell lines

Physical Property Differentiation: Melting Point and Handling Profile vs. 4-Chloro Analog

4-Bromothieno[3,2-d]pyrimidine exhibits a melting point of 145 °C , which is approximately 21–22 °C higher than its 4-chloro analog (4-chlorothieno[3,2-d]pyrimidine, CAS 16269-66-2, melting point 123–124 °C) . This difference in melting point reflects the higher molecular weight and stronger intermolecular interactions conferred by the bromine atom, and may influence crystallization behavior, purification strategy, and long-term storage stability. The higher melting point of the 4-bromo compound may offer advantages in solid-form handling and purity assessment via differential scanning calorimetry.

Physicochemical properties Melting point Compound handling

Cross-Coupling Reactivity: 4-Br Provides Optimal Balance Between Reactivity and Stability for Sequential Functionalization

The C-4 bromine of 4-bromothieno[3,2-d]pyrimidine participates in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with high efficiency, enabling the introduction of aryl, heteroaryl, and amine substituents at the 4-position [1]. Compared to the 4-chloro analog, the 4-bromo derivative offers enhanced oxidative addition reactivity with Pd(0) catalysts due to the weaker C–Br bond (bond dissociation energy ~285 kJ/mol for C–Br vs. ~350 kJ/mol for C–Cl), typically resulting in faster reaction rates and higher yields under milder conditions [2]. Conversely, the 4-iodo analog, while even more reactive, suffers from greater light sensitivity, higher cost, and potential for undesired side reactions. The 4-bromo compound thus provides a practical balance of reactivity and stability for multi-step synthetic sequences, as demonstrated by its use in the Open Source Malaria (OSM) Series 3 compound synthesis, where Suzuki coupling with Br-aminothienopyrimidine was successfully employed to generate diverse analogs [3].

Suzuki-Miyaura coupling Buchwald-Hartwig amination Cross-coupling reactivity

Pharmacophoric Role in Clinical Kinase Inhibitors: GDC-0941 Synthesis Depends on 4-Position Functionalization

The clinical PI3K inhibitor GDC-0941 (Pictilisib) features a 4-morpholinothieno[3,2-d]pyrimidine core, which is derived from functionalization at the C-4 position of the thieno[3,2-d]pyrimidine scaffold [1]. GDC-0941 exhibits an IC₅₀ of 3 nM against p110α PI3K, with 11-fold selectivity over p110β and 25-fold selectivity over p110γ [2]. The 4-morpholino group, accessible via SNAr displacement of a 4-halogen leaving group (bromine or chlorine), is essential for binding to the PI3K hinge region. The 7-bromo isomer (CAS 21586-25-4) cannot yield the 4-morpholino pharmacophore directly, as its bromine is positioned on the thiophene ring and does not participate in analogous C-4 functionalization chemistry . This establishes 4-bromothieno[3,2-d]pyrimidine as the necessary precursor for any research program aiming to explore the GDC-0941 chemotype or related 4-amino/4-alkoxy thieno[3,2-d]pyrimidine kinase inhibitors.

PI3K inhibitor GDC-0941 Pictilisib Clinical candidate

Optimal Procurement and Research Application Scenarios for 4-Bromothieno[3,2-d]pyrimidine


Synthesis of 4-Aminothieno[3,2-d]pyrimidine Kinase Inhibitor Libraries via SNAr

Research groups focused on developing ATP-competitive kinase inhibitors targeting PI3K, BTK, or EGFR should procure 4-bromothieno[3,2-d]pyrimidine (CAS 16285-70-4) as the primary building block. The C-4 bromine undergoes clean SNAr displacement with primary and secondary amines to generate diverse 4-aminothieno[3,2-d]pyrimidine analogs for SAR studies. This approach was successfully employed in the discovery of GDC-0941, where morpholine displacement at C-4 yielded the key pharmacophore [1]. Procuring the 4-bromo, rather than the 4-chloro, isomer is recommended for SNAr applications due to the superior leaving-group ability of bromide, which enables faster reaction kinetics and higher yields under milder conditions.

Palladium-Catalyzed Cross-Coupling for C-4 Diversification in Medicinal Chemistry

For programs requiring C-4 aryl, heteroaryl, or alkenyl substitution on the thieno[3,2-d]pyrimidine core, 4-bromothieno[3,2-d]pyrimidine is the optimal substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings. The C–Br bond provides a favorable balance of oxidative addition reactivity with Pd(0) relative to C–Cl (slower) and C–I (prone to side reactions). This reactivity profile was exploited in the Open Source Malaria Series 3 program, where Suzuki coupling of Br-aminothienopyrimidine with aryl boronates enabled the synthesis of antiparasitic compound libraries [2]. Procurement specifications should prioritize ≥95% purity to ensure reproducible cross-coupling yields.

Negative Control or Intermediate Scaffold in Halogen-Dependent Antiproliferative SAR Studies

Based on the SAR findings of Temburnikar et al. (2014), which established that 4-Cl is essential for maximal antiproliferative activity while 4-H is inactive, 4-bromothieno[3,2-d]pyrimidine occupies a unique position as a moderately active intermediate [3]. Researchers exploring the anticancer potential of thieno[3,2-d]pyrimidines should procure the 4-bromo compound to serve as both (a) a synthetic intermediate for generating 4-substituted analog libraries via cross-coupling, and (b) a comparator compound to benchmark the activity of newly synthesized derivatives against the established 4-Cl lead series.

Process Chemistry and Scale-Up: Physical Property Advantages for Solid-Form Handling

For process chemistry groups scaling up thieno[3,2-d]pyrimidine syntheses, the higher melting point of 4-bromothieno[3,2-d]pyrimidine (145 °C) relative to its 4-chloro analog (123–124 °C) may confer practical advantages in crystallization, filtration, and drying unit operations . The compound is commercially available from multiple vendors at 95% purity in quantities ranging from milligrams to multi-gram scale, supporting both discovery-stage and early development needs. Storage recommendations include protection from light to prevent photo-debromination and long-term storage in a cool, dry environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.